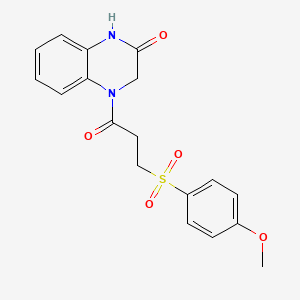

4-(3-((4-methoxyphenyl)sulfonyl)propanoyl)-3,4-dihydroquinoxalin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a quinoxaline derivative. Quinoxalines are heterocyclic compounds containing a ring complex made up of a benzene ring and a pyrazine ring. They are known for their diverse pharmacological properties .

Molecular Structure Analysis

The molecular structure would consist of a 3,4-dihydroquinoxalin-2(1H)-one core attached to a 4-methoxyphenylsulfonylpropanoyl group. The presence of the sulfonyl group might impart polarity to the molecule, and the methoxy group could contribute to its lipophilicity .Chemical Reactions Analysis

The reactivity of this compound could be influenced by several functional groups. For instance, the sulfonyl group might undergo substitution reactions, and the quinoxaline core might participate in various transformations depending on the reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a sulfonyl group could increase its water solubility, while the methoxy group might enhance its lipophilicity .Scientific Research Applications

Anticancer Properties

One notable application of compounds structurally related to 4-(3-((4-methoxyphenyl)sulfonyl)propanoyl)-3,4-dihydroquinoxalin-2(1H)-one is in anticancer research. A study by Ravichandiran et al. (2019) synthesized phenylaminosulfanyl-1,4‐naphthoquinone derivatives, demonstrating potent cytotoxic activity against several human cancer cell lines, with low toxicity in normal cells. This highlights the potential of similar compounds in cancer treatment strategies (Ravichandiran et al., 2019).

Organic Synthesis and Chemical Reactivity

Compounds like 4-(3-((4-methoxyphenyl)sulfonyl)propanoyl)-3,4-dihydroquinoxalin-2(1H)-one are also significant in organic synthesis. Ukrainets et al. (2014) discussed the cyclization of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate, forming anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, regardless of the base's strength used. This showcases the compound's utility in creating complex chemical structures (Ukrainets et al., 2014).

Proton Exchange Membranes

In the field of materials science, similar compounds have been used to develop proton exchange membranes. Kim et al. (2008) synthesized a new sulfonated side-chain grafting unit, using similar sulfonyl compounds for fuel cell applications. These polymers exhibited high proton conductivity and good properties as polyelectrolyte membrane materials (Kim et al., 2008).

Environmental Degradation of Antibiotics

Compounds with a similar structure have been studied for their role in the environmental degradation of antibiotics. A study by Ricken et al. (2013) found that certain microbes utilize a novel strategy involving ipso-hydroxylation and subsequent fragmentation to degrade sulfonamide antibiotics, a process that could be relevant for similar sulfonyl-containing compounds (Ricken et al., 2013).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-[3-(4-methoxyphenyl)sulfonylpropanoyl]-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5S/c1-25-13-6-8-14(9-7-13)26(23,24)11-10-18(22)20-12-17(21)19-15-4-2-3-5-16(15)20/h2-9H,10-12H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYOWKICRBHUXJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N2CC(=O)NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-((4-methoxyphenyl)sulfonyl)propanoyl)-3,4-dihydroquinoxalin-2(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2999476.png)

![N-allyl-5-({4-[(2,2-dimethylpropanoyl)amino]phenoxy}methyl)isoxazole-3-carboxamide](/img/structure/B2999477.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2999478.png)

![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-oxochromene-3-carboxamide](/img/structure/B2999483.png)

![Methyl 5-[(3,4-dichlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2999484.png)

![N-(4-methoxybenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2999486.png)

![1-(Azepan-1-yl)-3-[4-[2-[4-[3-(azepan-1-yl)-2-hydroxypropoxy]-3,5-dibromophenyl]propan-2-yl]-2,6-dibromophenoxy]propan-2-ol](/img/structure/B2999487.png)

![2-{[4-(Acetylamino)phenyl]amino}-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2999492.png)

![4-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2999498.png)